REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:22])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]=[C:12](C(O)=O)[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=1)[CH3:2].C(=O)=O.C1(C)C=CC=CC=1>N1C2C(=CC=CC=2)C=CC=1.[Cu]>[CH2:1]([O:3][C:4](=[O:22])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=1)[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
3-(2-carboxy-2-phenyl-vinyl)-benzoic acid ethyl ester
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=CC=C1)C=C(C1=CC=CC=C1)C(=O)O)=O
|
Name
|
copper
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Type
|
CUSTOM
|
Details
|
by shaking twice with 100 ml of concentrated hydrochloric acid each time
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(about 1 hour)
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled immediately to room temperature
|
Type
|
EXTRACTION
|
Details
|
was extracted
|
Type
|
WASH
|
Details
|
washed with 500 ml of water
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under a waterpump vacuum
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC(=CC=C1)C=CC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 90.2% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |